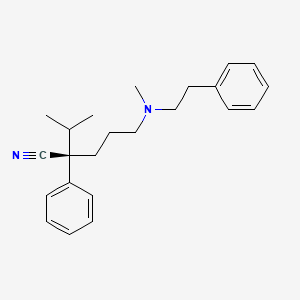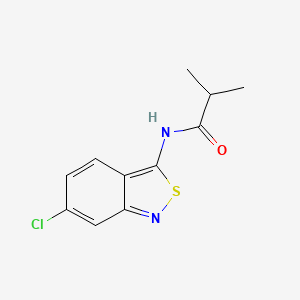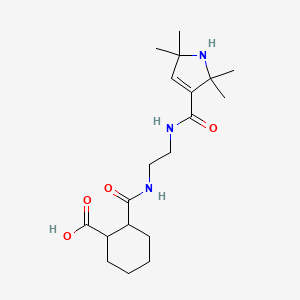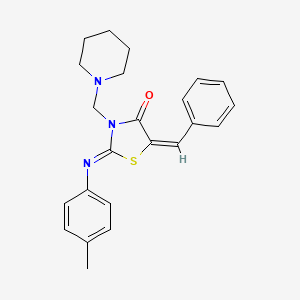
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a piperidinylmethyl group, and phenylmethylene and methylphenyl imino substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate alkylating agent.
Addition of Phenylmethylene and Methylphenyl Imino Groups: The phenylmethylene and methylphenyl imino groups can be added through condensation reactions with benzaldehyde derivatives and 4-methylaniline, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways: It may inhibit key signaling pathways, leading to reduced cell viability or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone: Lacks the piperidinylmethyl group.
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(methyl)-4-thiazolidinone: Contains a methyl group instead of the piperidinylmethyl group.
Uniqueness
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone is unique due to the presence of the piperidinylmethyl group, which may enhance its biological activity and specificity compared to similar compounds.
Propriétés
Numéro CAS |
110821-50-6 |
|---|---|
Formule moléculaire |
C23H25N3OS |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
(5E)-5-benzylidene-2-(4-methylphenyl)imino-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3OS/c1-18-10-12-20(13-11-18)24-23-26(17-25-14-6-3-7-15-25)22(27)21(28-23)16-19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3/b21-16+,24-23? |
Clé InChI |
ZNYAHJPNSUUFNM-YSKMNUJESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN4CCCCC4 |
SMILES canonique |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


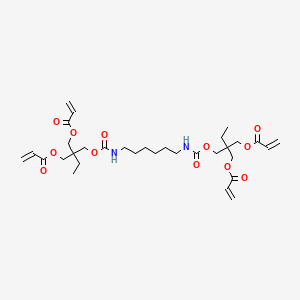
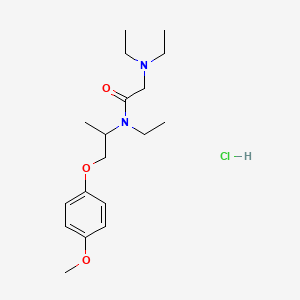
![(E)-but-2-enedioic acid;[1-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12739670.png)


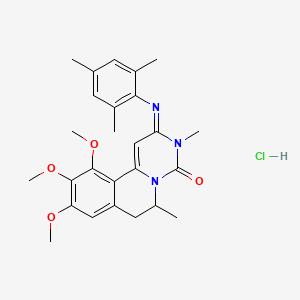
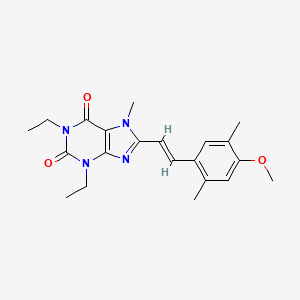
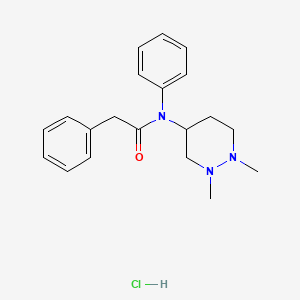
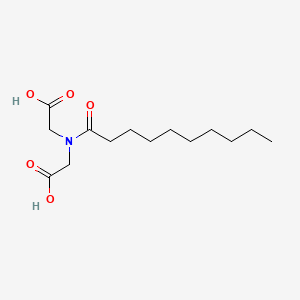
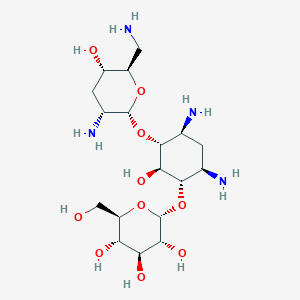
![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
